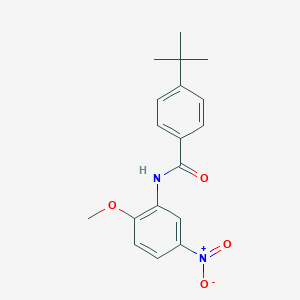

4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide

Description

4-tert-Butyl-N-(2-methoxy-5-nitrophenyl)benzamide (CAS: 330216-84-7) is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety and a 2-methoxy-5-nitrophenyl substituent on the amide nitrogen. Its molecular structure includes a planar benzamide backbone, with the tert-butyl group providing steric bulk and the nitro and methoxy groups influencing electronic properties and intermolecular interactions . This compound is synthesized via benzoylation methods, typically involving coupling reactions between 4-tert-butylbenzoic acid and substituted aniline derivatives under activating agents like HBTU or DIPEA in polar aprotic solvents such as DMF .

Key structural features include:

- Steric effects: The tert-butyl group enhances hydrophobicity and may influence crystal packing or binding interactions in biological systems.

- Electronic effects: The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic system, impacting spectroscopic properties (e.g., IR and Raman shifts) and reactivity .

- Crystallographic data: Similar benzamides, such as 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide, exhibit optimized geometries in DFT studies (B3LYP/6-311++G basis set), with bond lengths and angles consistent with resonance stabilization of the amide group .

Properties

IUPAC Name |

4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-18(2,3)13-7-5-12(6-8-13)17(21)19-15-11-14(20(22)23)9-10-16(15)24-4/h5-11H,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSZXXKYMLQYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position.

Acylation: The nitrated product is then acylated with 4-tert-butylbenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products

Reduction: The major product is 4-tert-butyl-N-(2-methoxy-5-aminophenyl)benzamide.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects on Melting Points : Compounds with sulfamoyl-triazine substituents (e.g., 51–55) exhibit higher melting points (237–279°C) due to strong hydrogen bonding and π-stacking interactions . The tert-butyl group in the target compound likely reduces melting points compared to polar derivatives.

Key Observations :

- Enzyme Inhibition : The tert-butyl group in the target compound may hinder binding to enzymes like DNA gyrase, where smaller substituents (e.g., methyl) are more effective . Conversely, bulkier groups could enhance activity in hydrophobic pockets, as seen in PCAF HAT inhibitors with long acyl chains .

- Receptor Modulation : Benzamide scaffolds (e.g., mGlu5 PAMs) rely on the amide group for hydrogen bonding. The nitro and methoxy groups in the target compound could alter electron density, affecting receptor affinity .

Table 3: Computational and Nonlinear Optical (NLO) Properties

Key Observations :

- NLO Potential: The nitro group in the target compound likely enhances hyperpolarizability, similar to 4-methoxy derivatives, making it suitable for optoelectronic applications .

- DFT Studies : Optimized geometries of related benzamides show planar structures with delocalized electron density, critical for charge transfer interactions .

Biological Activity

4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a nitrophenyl moiety, which are known to influence its biological activity. The presence of the methoxy group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The nitro group may undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the benzamide structure allows binding to specific receptors or enzymes, modulating their activity and potentially resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against various bacterial strains. Its effectiveness can be compared with established antibiotics, showcasing promising potential as a new antimicrobial agent. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values that suggest strong antibacterial activity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties . It has shown the ability to induce apoptosis in cancer cell lines, indicating potential as a therapeutic agent in oncology .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC value of 12.5 µg/mL against S. aureus, suggesting it is more potent than some conventional antibiotics .

- Anti-inflammatory Activity : In a model of acute inflammation, the compound reduced edema significantly when administered prior to inflammatory stimuli, indicating its potential use in inflammatory diseases.

- Anticancer Activity : In vitro assays on various cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of 10 µM, highlighting its potential as an anticancer drug candidate.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.